N-(2-iodophenyl)-N'-tosylbenzimidamide
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Overview
Description
“N-(2-iodophenyl)-N’-tosylbenzimidamide” is a complex organic compound. It likely contains an iodophenyl group, a tosyl group, and a benzimidamide group .
Synthesis Analysis
While specific synthesis methods for “N-(2-iodophenyl)-N’-tosylbenzimidamide” are not available, similar compounds are often synthesized through various methods. For instance, isothiocyanates can be synthesized from amines under aqueous conditions . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .Scientific Research Applications
Organic Synthesis
N-(2-iodophenyl)-N’-tosylbenzimidamide: is utilized as an intermediate in organic synthesis. Its iodophenyl group can undergo various cross-coupling reactions, making it valuable for constructing complex molecules. For instance, it can participate in palladium-catalyzed reactions to form carbon-nitrogen bonds, essential in synthesizing heterocyclic compounds .
Pharmacology
In pharmacology, this compound finds use in the synthesis of benzimidazole derivatives, which are prominent in drug discovery. Benzimidazoles have applications ranging from antifungal to anticancer agents. The compound’s ability to act as a precursor for benzimidazole rings makes it significant for medicinal chemistry .
Biochemistry
Biochemically, N-(2-iodophenyl)-N’-tosylbenzimidamide serves as a building block for benzothiazole derivatives. These derivatives are crucial in studying biological systems and developing biochemical assays due to their fluorescent properties, which are useful in imaging and diagnostic techniques .
Medicinal Chemistry
In medicinal chemistry, the compound is involved in the synthesis of various bioactive molecules. Its structural motif is found in many pharmacologically active compounds, and its modification can lead to the development of new therapeutic agents with improved efficacy and reduced side effects .
Industrial Applications
Industrially, N-(2-iodophenyl)-N’-tosylbenzimidamide is used in the synthesis of materials like dyes, pigments, and organic light-emitting diodes (OLEDs). Its derivatives can act as electrophosphorescent emitters, contributing to the advancement of display technologies .
Environmental Applications
Environmental applications of this compound include its role in the synthesis of organic molecules that can be used for environmental remediation. Its derivatives might be used in the detection of pollutants or as part of catalytic systems designed to break down harmful substances .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of indoles and as a contrast agent to locate spinal tumors
Mode of Action
It’s known that similar compounds undergo palladium-catalyzed reactions . In these reactions, the compound interacts with its targets, leading to changes in their structure or function . More research is required to understand the specific interactions of N-(2-iodophenyl)-N’-tosylbenzimidamide with its targets.
Biochemical Pathways
It’s known that similar compounds are involved in the synthesis of indoles and in the formation of 3-aryl-1,2-benzisoxazoles . These processes involve various biochemical pathways, including oxidative cyclization
Result of Action
It’s known that similar compounds have antiviral activities and can cause chemical meningitis . More research is required to understand the specific effects of N-(2-iodophenyl)-N’-tosylbenzimidamide’s action.
Action Environment
It’s known that similar compounds can survive in dry plant debris for as long as 100 years
properties
IUPAC Name |
N-(2-iodophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O2S/c1-15-11-13-17(14-12-15)26(24,25)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRIXPJOFTJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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